S-腺苷-DL-蛋氨酸

描述

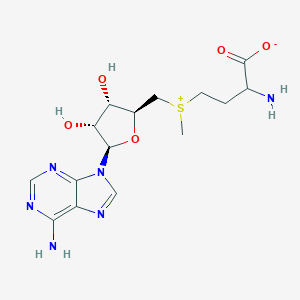

S-Adenosylmethionine (SAM), also known as AdoMet, is a biological sulfonium compound that plays a crucial role as a methyl-group donor in various reactions catalyzed by methyltransferases . It is involved in the synthesis of several compounds, including cyclopropyl fatty acids, 7,8-diaminoperlagonic acid (a precursor of biotin), epoxyqueuosine (a modified nucleoside in tRNAs), and aminopropyl groups (for the synthesis of ethylene and polyamines) . SAM is synthesized from ATP and L-methionine by S-adenosylmethionine synthetase (MAT) .

Synthesis Analysis

The synthesis of SAM is regulated by selective N6-adenosine methylation and mRNA degradation involving the enzyme METTL16 and the m6A reader YTHDC1 . MAT2A, the gene encoding a ubiquitous mammalian methionine adenosyltransferase isozyme, is upregulated in response to SAM depletion, ensuring appropriate intracellular levels of SAM . The synthesis process is a two-step reaction catalyzed by MAT, which produces SAM, pyrophosphate (PPi), and orthophosphate (Pi) .

Molecular Structure Analysis

The molecular structure of SAM synthetase has been elucidated through crystallography, revealing that the enzyme consists of four identical subunits forming a tetrameric structure . Each subunit is composed of three domains with pseudo-3-fold symmetry, and the active sites are located between the subunits . The enzyme's structure is highly conserved across different organisms, indicating a universal mechanism for SAM synthesis .

Chemical Reactions Analysis

SAM is involved in a variety of chemical reactions due to the electrophilic character of the carbon centers adjacent to the positively charged sulfur atom . It can also act as a source of 5'-deoxyadenosyl radicals upon one-electron reduction, initiating metabolic reactions and biosynthetic pathways through hydrogen-atom abstraction . The enzyme MAT also exhibits tripolyphosphatase activity, which is stimulated by SAM .

Physical and Chemical Properties Analysis

SAM synthetase from human lymphocytes has been characterized, revealing a molecular weight of 185,000 and a subunit composition that includes polypeptide chains of different molecular weights . The enzyme requires free Mg2+ as an activator and exhibits linear kinetics with respect to substrate dependency and product inhibition . The crystal structure of MAT from Escherichia coli has shown that the enzyme hydrolyzes ATP to ADP and Pi, with the products found at the active site along with essential metal ions (K+ and Mg2+) .

科学研究应用

分子和生化作用

S-腺苷-L-蛋氨酸 (SAMe) 在细胞生物化学中发挥着关键作用,作为甲基化、氨丙基化和转硫化途径中的前体。它在细胞代谢中的多种作用为各种领域的临床研究奠定了基础,例如抑郁症、痴呆症、空泡髓病、肝病和骨关节炎 (Bottiglieri,2002 年)。

生产和优化

高效的 SAM 生产一直是关注的焦点,特别是使用酿酒酵母和代谢工程。这包括使用 dl-蛋氨酸作为底物,优化浓度以获得更高的产率,并扩大工艺规模以用于工业应用 (Ren 等人,2017 年)。另一项研究通过基因改造酿酒酵母来提高 dl-蛋氨酸的利用效率,从而提高了 SAM 的产量 (Liu 等人,2019 年)。

新应用和治疗潜力

AdoMet 类似物的合成和利用方面取得的技术进步,扩展了其在表观遗传学、蛋白质组学和天然产物多样化中的应用 (Huber 等人,2016 年)。在肝病中,已探索了 SAMe 作为甲基供体和谷胱甘肽合成前体的作用,尽管在特定疾病状态下的临床应用仍有待明确 (Anstee 和 Day,2012 年)。

生物技术应用

SAM 依赖性甲基转移酶在生物催化、生物合成和其他生物技术应用中具有高度通用性。它们的结构多样性和灵活性对工业过程和疾病治疗具有重要意义 (Struck 等人,2012 年)。SAM 的另一个方面是它参与神经精神疾病中的转甲基化途径,突出了其在不同生命阶段治疗应用中的潜力 (Gao 等人,2018 年)。

工程和优化用于工业用途

代谢工程和生物工艺优化策略已被用于增强微生物菌株中 SAM 的生物合成,以用于工业应用。这包括甲硫氨酸腺苷转移酶的基因操作以及甲醇和 L-蛋氨酸等底物的进料模式优化 (Hu 等人,2012 年)。

多样化的结构和催化作用

SAM 依赖性甲基转移酶具有不同的结构折叠,参与多种生物学功能,证明了 SAM 在生物系统中具有结构和催化灵活性 (Schubert 等人,2003 年)。

属性

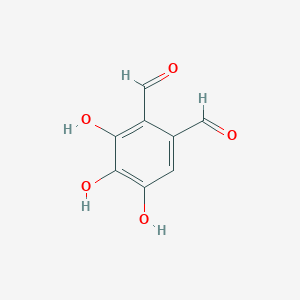

IUPAC Name |

2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7?,8-,10-,11-,14-,27?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFKEPWMEQBLKI-YDBXVIPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[S+](CCC(C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169160 | |

| Record name | S-Adenosyl-DL-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Adenosyl-DL-methionine | |

CAS RN |

17176-17-9 | |

| Record name | Ademetionine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017176179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Adenosyl-DL-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Z)-2-nitroethenyl]benzene](/img/structure/B104005.png)